molecular formula C10H6ClIO2S B14014663 4-Iodonaphthalene-1-sulfonyl chloride CAS No. 36316-84-4

4-Iodonaphthalene-1-sulfonyl chloride

Cat. No.: B14014663
CAS No.: 36316-84-4
M. Wt: 352.58 g/mol
InChI Key: BTCZEAGZDGYNEL-UHFFFAOYSA-N
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Description

4-Iodonaphthalene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an iodine atom attached to the naphthalene ring and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodonaphthalene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 4-iodonaphthalene followed by chlorination. The sulfonation is typically carried out using sulfuric acid or oleum, and the resulting sulfonic acid is then converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and improved safety. For example, the use of N-chloroamides in a continuous flow system has been reported to optimize the synthesis of sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions

4-Iodonaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated naphthalenes and nitrated naphthalenes.

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

4-Iodonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodonaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives, which can interact with various molecular targets in biological systems . The iodine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromonaphthalene-1-sulfonyl chloride
  • 4-Chloronaphthalene-1-sulfonyl chloride
  • 4-Fluoronaphthalene-1-sulfonyl chloride

Uniqueness

4-Iodonaphthalene-1-sulfonyl chloride is unique due to the presence of the iodine atom, which significantly influences its reactivity and the types of reactions it can undergo. The larger atomic radius and higher polarizability of iodine compared to other halogens (such as chlorine, bromine, and fluorine) make this compound particularly useful in certain synthetic applications .

Properties

CAS No.

36316-84-4

Molecular Formula

C10H6ClIO2S

Molecular Weight

352.58 g/mol

IUPAC Name

4-iodonaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C10H6ClIO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H

InChI Key

BTCZEAGZDGYNEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)S(=O)(=O)Cl

Origin of Product

United States

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